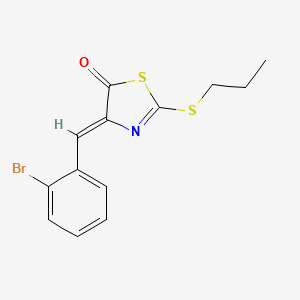![molecular formula C22H19ClN2O3 B4843614 2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B4843614.png)
2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide
Descripción general
Descripción
2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide, also known as CEP-33779, is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, and immune evasion, making it an attractive target for cancer therapy.
Mecanismo De Acción
2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide inhibits the phosphorylation and activation of STAT3, which prevents its translocation to the nucleus and subsequent transcription of target genes. This leads to inhibition of cell proliferation, induction of apoptosis, and suppression of immune evasion.
Biochemical and Physiological Effects:
2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, prostate, and pancreatic cancer. In addition, 2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. 2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapy for autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for STAT3 inhibition, as well as its ability to enhance the efficacy of other cancer therapies. However, 2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide has some limitations, including its poor solubility and stability, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide. One direction is to optimize the synthesis method to improve the solubility and stability of the compound. Another direction is to study the efficacy of 2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide in vivo and in clinical trials. In addition, further research is needed to investigate the potential of 2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide as a therapy for autoimmune and inflammatory diseases. Finally, the development of more potent and selective STAT3 inhibitors is an ongoing area of research.
Aplicaciones Científicas De Investigación
2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide has been extensively studied for its potential as a cancer therapy. STAT3 is overexpressed in many types of cancer, and its inhibition by 2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, 2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c23-17-12-10-16(11-13-17)21(26)25-20-9-5-4-8-19(20)22(27)24-14-15-28-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIYFYKSWFKFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)carbonyl]amino}-N-(2-phenoxyethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4843536.png)
![4,4,7,8-tetramethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4843548.png)
![9-(butylthio)-8-ethyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B4843556.png)
![N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B4843560.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843563.png)
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843571.png)

![N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4843596.png)

![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4843604.png)
![5-methyl-N-[2-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B4843630.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4843633.png)
![N-(tert-butyl)-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4843636.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-methylpiperidine](/img/structure/B4843639.png)